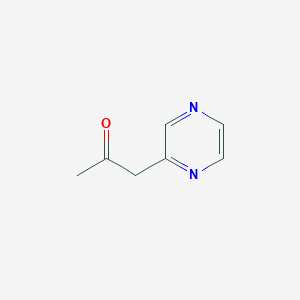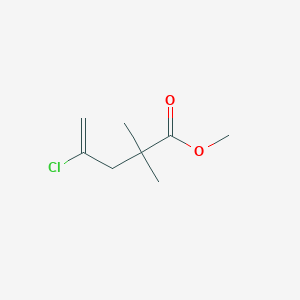
Ethyl 3-isothiocyanatobutyrate
Vue d'ensemble
Description
Ethyl 3-isothiocyanatobutyrate is a chemical compound with the molecular formula C7H11NO2S . It is also known by other names such as Ethyl 3-isothiocyanatobutanoate and Butanoic acid, 3-isothiocyanato-, ethyl ester . The compound has a molecular weight of 173.24 g/mol .
Molecular Structure Analysis
The InChI representation of Ethyl 3-isothiocyanatobutyrate isInChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)CC(C)N=C=S . The compound has a complexity of 175 and a topological polar surface area of 70.8 Ų . Physical And Chemical Properties Analysis
Ethyl 3-isothiocyanatobutyrate has a molecular weight of 173.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 173.05104977 g/mol . The compound has a heavy atom count of 11 .Applications De Recherche Scientifique
Proteomics Research
Ethyl 3-isothiocyanatobutyrate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It’s particularly useful in the construction of molecules containing the isothiocyanate group, which is a functional group known for its reactivity and ability to form derivatives with amines and alcohols.
Drug Discovery
Isothiocyanates, such as Ethyl 3-isothiocyanatobutyrate , are explored for their potential medicinal properties. They have been studied for their role in the development of new therapeutic agents, including anticancer and antimicrobial drugs.
Agricultural Chemistry
This compound may be investigated for its use in agricultural chemistry, particularly in the development of pesticides and herbicides. Isothiocyanates have properties that can be harnessed to control pests and diseases affecting crops.
Material Science
In material science, Ethyl 3-isothiocyanatobutyrate can be used to modify the surface properties of materials. This can enhance the interaction of biomolecules with material surfaces, which is crucial in the development of biosensors and diagnostic devices.
Bioconjugation Techniques
Chemical Biology
In chemical biology, the compound is used to study and manipulate biological systems. It can be employed to label or visualize biological molecules, helping to elucidate their function and interaction within cells.
Environmental Science
Research into the environmental fate of isothiocyanates, including Ethyl 3-isothiocyanatobutyrate , is important for understanding their impact on ecosystems. This includes studies on biodegradation, bioaccumulation, and potential toxicity to wildlife.
Safety and Hazards
Ethyl 3-isothiocyanatobutyrate is harmful if swallowed, in contact with skin, and if inhaled . It can cause severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound . In case of exposure, immediate medical attention is necessary .
Propriétés
IUPAC Name |
ethyl 3-isothiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWLYQGLIRJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339871 | |
| Record name | Ethyl 3-isothiocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-isothiocyanatobutyrate | |
CAS RN |
206750-29-0 | |
| Record name | Ethyl 3-isothiocyanatobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206750-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-isothiocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206750-29-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















